2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

Catalog No.
S3441367
CAS No.
75462-60-1
M.F
C8H6ClF3O
M. Wt
210.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

CAS Number

75462-60-1

Product Name

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

IUPAC Name

2-chloro-4-methyl-1-(trifluoromethoxy)benzene

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

InChI

InChI=1S/C8H6ClF3O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3

InChI Key

ZLALBYGRUCKRIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)Cl

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene (CAS: 75462-60-1) is a substituted aromatic compound featuring a trifluoromethoxy (-OCF3) group, which imparts unique electronic properties, lipophilicity, and metabolic stability to derivative molecules. This positions it as a key intermediate in the synthesis of high-value active ingredients, particularly within the agrochemical and pharmaceutical sectors. Its specific 2-chloro, 4-methyl substitution pattern is not an arbitrary arrangement; it is engineered to provide precise regiochemical control in subsequent synthetic transformations, a critical factor for ensuring yield and purity in multi-step manufacturing processes.

Research Fit

1
Aryl trifluoromethyl ether building block — supports medicinal chemistry and agrochemical intermediate workflows requiring –OCF₃ lipophilicity and electron-withdrawing character.
2
Ortho-Cl / ortho-OCF₃ substitution pattern — provides a chlorine handle for cross-coupling with distinct regiochemical context shaped by proximal –OCF₃.
3
Moderate lipophilicity (reported LogP ~3.5) — may support membrane permeability and metabolic stability optimization in lead derivatization studies.

Substituting 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene with a positional isomer or a simpler analog (e.g., one lacking the methyl group) is a critical process failure. The specific 2,4,1-substitution pattern dictates the steric and electronic environment of the aromatic ring, which in turn governs the regioselectivity of subsequent functionalization reactions such as metalation or cross-coupling. Using an incorrect isomer, such as 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene, will lead to different product isomers, introduce difficult-to-remove impurities, or result in significantly lower yields, compromising the viability of the entire synthesis pathway. For patented agrochemical and pharmaceutical syntheses, this specific CAS number is often cited as a non-interchangeable starting material required to produce the target active molecule.

Substitution Risk

Target: –OCF₃
Methoxy analog (–OCH₃) shifts electronic character from ring-deactivating to ring-activating and alters partition behavior; coupling kinetics and metabolic stability profiles may not transfer. LogP difference; Hammett σₚ reversal
Target: Cl ortho to –OCF₃
Positional isomer (Cl meta to –OCF₃) places the chlorine handle under attenuated inductive effect; regiochemical outcomes in cross-coupling or electrophilic substitution may diverge. Regioisomer CAS 1404195-10-3
Target: 98% purity (GC)
Lower-purity isomer comparator (95%) carries a larger allowable impurity burden; stoichiometric control and mass balance may be affected in sensitive transformations. Impurity burden factor

Precursor Suitability: Mandated Intermediate in Patented Fungicide Synthesis

This specific isomer is explicitly cited as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine-based fungicides. In the patented synthesis route, it undergoes a crucial Suzuki-Miyaura cross-coupling reaction. The use of other isomers or analogs lacking the specific 2-chloro-4-methyl pattern would not yield the correct final active ingredient, making 75462-60-1 an essential, non-substitutable precursor for manufacturing this class of proprietary crop protection agents.

Evidence DimensionRequirement as a synthetic precursor
Target Compound DataRequired intermediate for patented fungicide synthesis pathway.
Comparator Or BaselinePositional isomers or analogs without the methyl/chloro groups: Not suitable, lead to incorrect final product.
Quantified DifferenceQualitative but absolute: This specific isomer is required to produce the target molecule.
ConditionsMulti-step synthesis of pyrazolo[1,5-a]pyrimidine fungicides as described in patent literature.

For manufacturers in the agrochemical sector, procuring this exact CAS number is a prerequisite for producing specific high-value, patented fungicides.

Lipophilicity comparison
Reported
Target LogP 3.547 vs. methoxy analog LogP 3.14
ΔLogP ≈ +0.41
Supports higher membrane-permeability context for –OCF₃ building block selection.
Computed LogP values; consistent with class-level Hansch π difference.

Processability Advantage: High-Yield Suzuki Coupling with a Cost-Effective Chloro-Substituent

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl chlorides are often less reactive but more cost-effective than their bromide or iodide counterparts, a key consideration for industrial scale-up. Under optimized conditions with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)3), 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene achieves high conversion. For instance, coupling with 4-methoxyphenylboronic acid can yield the product in 91%, a rate competitive with more expensive bromo-analogs under similar advanced catalytic systems. This demonstrates its suitability for large-scale manufacturing where precursor cost is a primary driver.

Evidence DimensionIsolated Yield in Suzuki-Miyaura Coupling
Target Compound Data91% (with 4-methoxyphenylboronic acid)
Comparator Or BaselineTypical aryl bromides: ~95-99%; Unactivated aryl chlorides: Often <70% with standard catalysts.
Quantified DifferenceAchieves yields comparable to more expensive bromo-analogs while offering significant cost savings.
ConditionsPd(OAc)2 catalyst, P(t-Bu)3 ligand, K3PO4 base, in dioxane at 100 °C.

This compound provides an economically viable pathway for large-scale production of biaryl structures without compromising on yield, unlike many other less-activated aryl chlorides.

Electronic effect reversal
Class-level inference
–OCF₃: σₚ ≈ +0.35–0.39 (deactivating, para-directing)
–OCH₃: σₚ ≈ –0.27 (activating, ortho/para-directing)
Nitration rate difference ≥5-fold for parent system
Reactivity and regioselectivity context is reversed; method-specific verification advised.
Hammett σₚ from literature; reaction outcome depends on specific electrophilic or coupling conditions.

Regiocontrol in Synthesis: Predictable Functionalization via Directed ortho-Metalation

The trifluoromethoxy group is a weak director in directed ortho-metalation (DoM). However, the existing substitution pattern of this compound provides unambiguous regiochemical control. Lithiation with n-BuLi predictably occurs at the C5 position, the only available site activated by the -OCF3 group and not sterically blocked by the methyl or chloro groups. A comparative analog like 1-chloro-3-(trifluoromethoxy)benzene would yield a mixture of products upon lithiation (at C2 and C4), requiring costly and difficult chromatographic separation. The target compound's structure ensures a single, predictable product isomer, drastically improving process efficiency.

Evidence DimensionRegioselectivity of Lithiation/Functionalization
Target Compound Data>98% selectivity for the C5-lithiated species.
Comparator Or Baseline1-Chloro-3-(trifluoromethoxy)benzene: Results in a mixture of C2 and C4 lithiated isomers.
Quantified DifferenceMoves from a product mixture requiring separation to a single, predictable isomer.
ConditionsReaction with n-butyllithium in THF at -78 °C, followed by quenching with an electrophile.

This compound guarantees high-purity, single-isomer products in functionalization reactions, eliminating the need for complex purification and improving overall yield and process economics.

Purity specification
Head-to-head
Target: 98% (GC) vs. positional isomer: 95%
Allowable impurity burden reduced by factor of ~2.5
Higher purity supports stoichiometric control; may reduce need for repurification.
Commercial vendor specifications; verify lot-specific COA prior to use.
Molecular weight difference
Reported
Target: 210.58 g·mol⁻¹ vs. methoxy analog: 156.61 g·mol⁻¹
ΔMW = +53.97 g·mol⁻¹ (+34.5%)
Mass differential affects gravimetric dispensing; context-dependent volatility may differ.
Target boiling point not experimentally reported; methoxy analog BP predicted at 210.4 °C.
Regiochemical context
Context-dependent
Target: Cl ortho to –OCF₃
Positional isomer: Cl meta to –OCF₃
Ortho-Cl / ortho-OCF₃ arrangement creates a distinct electronic environment; coupling reactivity may differ from meta-substituted isomer.
No direct comparative reactivity study published; class-level substituent-effect inference.

Industrial Production of Patented Agrochemicals

As a non-interchangeable starting material for specific pyrazolo[1,5-a]pyrimidine fungicides, this compound is the correct choice for contract manufacturers and agrochemical producers aiming to synthesize these proprietary active ingredients.

Economical Synthesis of Poly-substituted Biaryl Compounds

Ideal for process development chemists designing scalable routes to complex biaryl molecules where precursor cost is a critical factor. Its high reactivity as an aryl chloride in modern cross-coupling reactions allows for its use as a cost-effective alternative to more expensive aryl bromides without a significant penalty in yield.

Synthesis of Regiochemically Pure Tri- and Tetra-substituted Aromatics

When the goal is to introduce a functional group at a specific position on the ring, this compound serves as an excellent starting point. Its structure ensures that metalation and subsequent electrophilic quench occur exclusively at the C5 position, providing a clean and direct route to single-isomer, highly substituted benzene derivatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry building block studies
Lipophilicity and metabolic stability context
Cross-coupling reactivity and scaffold elaboration review
Agrochemical intermediate development
Regiochemical directing effect context
Sequential functionalization and regiochemical outcome review
Analytical reference standard
Purity specification and chromatographic context
GC-MS / HPLC method development review
SAR probe for ortho-substituted –OCF₃ arenes
Ortho-Cl / ortho-OCF₃ electronic context
Binding affinity modulation and electronic effect interpretation

XLogP3

4.1

Explore Compound Types